4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
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Overview
Description
KSG-504, also known as (S)-arginium ®-4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl) pentanoate monohydrate, is a non-peptide compound synthesized by Kissei Pharmaceutical Co., Ltd. It is a cholecystokinin-A (CCK-A) receptor antagonist with superior selectivity and affinity to CCK-A receptors .
Preparation Methods
The synthesis of KSG-504 involves several steps:
Reaction of 2-naphthalenethiol with 2-methyleneglutaronitrile: This reaction is followed by treatment with concentrated hydrochloric acid and p-toluenesulfonic acid in methanol to obtain racemic acid.
Resolution into optically pure ®-4-methoxycarbonyl-2-(2-naphthylthiomethyl)butyric acid: This is achieved using ®-(+)-alpha-methylbenzylamine.
Formation of ®-methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylthio)pentanoate: This involves treatment with thionyl chloride and N-(3-methoxypropyl)-N-pentylamine.
Oxidation and conversion to KSG-504: Oxidation with m-chloroperbenzoic acid followed by treatment with sodium hydroxide yields ®-4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl) pentanoic acid, which is finally converted into KSG-504 by treatment with L-arginine.
Chemical Reactions Analysis
KSG-504 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using m-chloroperbenzoic acid.
Substitution: The synthesis involves substitution reactions with thionyl chloride and N-(3-methoxypropyl)-N-pentylamine.
Hydrolysis: Treatment with sodium hydroxide results in hydrolysis to form the final product.
Scientific Research Applications
KSG-504 has been extensively studied for its applications in various fields:
Chemistry: It is used as a selective CCK-A receptor antagonist in chemical research.
Industry: KSG-504 is used in the development of new pharmaceuticals targeting CCK-A receptors.
Mechanism of Action
KSG-504 exerts its effects by antagonizing CCK-A receptors. It inhibits the binding of cholecystokinin to these receptors, thereby reducing the secretion of pancreatic enzymes and other digestive processes. This inhibition is dose-dependent and has been shown to significantly reduce pancreatic amylase output and other enzyme secretions .
Comparison with Similar Compounds
KSG-504 is unique in its high selectivity and affinity for CCK-A receptors. Similar compounds include:
Proglumide: Another CCK-A receptor antagonist, but with lower selectivity and affinity compared to KSG-504.
KSG-504 stands out due to its superior selectivity and effectiveness in inhibiting CCK-A receptor-mediated processes.
Properties
CAS No. |
137005-17-5 |
---|---|
Molecular Formula |
C31H49N5O8S |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H35NO6S.C6H14N4O2/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23;7-4(5(11)12)2-1-3-10-6(8)9/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t22-;4-/m00/s1 |
InChI Key |
TXTJVOOURRNANH-QEXBQMGZSA-N |
Isomeric SMILES |
CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-N-(3-methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid KSG 504 KSG-504 L-Arginine, mono((R)-5-((3-methoxypropyl)pentylamino)-4-((2-naphthalenylsulfonyl)methyl)-5-oxopentanoate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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